molecular formula C8H11N3O2 B6144264 2-cyano-N-(2-oxopiperidin-1-yl)acetamide CAS No. 1240528-88-4

2-cyano-N-(2-oxopiperidin-1-yl)acetamide

Cat. No.: B6144264
CAS No.: 1240528-88-4
M. Wt: 181.19 g/mol
InChI Key: PNCIHAYHTCVTMG-UHFFFAOYSA-N
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Description

2-Cyano-N-(2-oxopiperidin-1-yl)acetamide is a chemical compound with a complex molecular structure that includes a cyano group, a 2-oxopiperidin-1-yl moiety, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-cyano-N-(2-oxopiperidin-1-yl)acetamide typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of cyanoacetic acid with 2-oxopiperidin-1-ylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Cyano-N-(2-oxopiperidin-1-yl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The cyano group can be reduced to form an amine.

  • Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in an alkaline medium.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.

  • Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation: Cyanoacetic acid derivative.

  • Reduction: this compound amine.

  • Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyano-N-(2-oxopiperidin-1-yl)acetamide has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may be used in biochemical studies to investigate enzyme mechanisms or as a probe in molecular biology.

  • Industry: The compound can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-cyano-N-(2-oxopiperidin-1-yl)acetamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

2-Cyano-N-(2-oxopiperidin-1-yl)acetamide can be compared with other similar compounds, such as:

  • N-(cyanomethyl)-2-(4-oxopiperidin-1-yl)acetamide: Similar structure but with a different arrangement of functional groups.

  • (2-Oxopiperidin-1-yl)acetyl chloride: A related compound with a different functional group.

Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool in various fields, from chemistry to medicine.

Properties

IUPAC Name

2-cyano-N-(2-oxopiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2/c9-5-4-7(12)10-11-6-2-1-3-8(11)13/h1-4,6H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNCIHAYHTCVTMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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